An In-depth Technical Guide to 2-Morpholin-4-ylpropanohydrazide: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Morpholin-4-ylpropanohydrazide: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-Morpholin-4-ylpropanohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are interested in the synthesis, characterization, and application of novel bioactive molecules.
Introduction: The Emerging Significance of Morpholine-Hydrazide Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design. Similarly, the hydrazide functional group is a versatile building block for the synthesis of a wide array of heterocyclic compounds and is known to contribute to the biological activity of many therapeutic agents.[1] The combination of these two pharmacophores in 2-Morpholin-4-ylpropanohydrazide presents a unique chemical entity with the potential for diverse biological activities. While this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest promising avenues for research and development, particularly in the fields of antimicrobial and anticancer therapies.[1][2]
Molecular Structure and Physicochemical Properties
The structure of 2-Morpholin-4-ylpropanohydrazide is characterized by a central propanohydrazide backbone with a morpholine ring attached to the second carbon atom.
Structural Elucidation
The systematic IUPAC name, 2-Morpholin-4-ylpropanohydrazide, defines its connectivity:
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Propanohydrazide: A three-carbon acyl chain with a terminal hydrazide group (-CONHNH₂).
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Morpholin-4-yl: A morpholine ring connected via its nitrogen atom (position 4).
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2-: Indicates that the morpholine moiety is substituted at the second carbon of the propane chain.
This leads to the following chemical structure:
Figure 1: Chemical structure of 2-Morpholin-4-ylpropanohydrazide.
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~187.23 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| LogP | Low | Indicates hydrophilicity, which can affect solubility and membrane permeability. |
| Hydrogen Bond Donors | 3 | Contributes to solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding to target proteins. |
| Polar Surface Area | ~70 Ų | Affects membrane permeability and oral absorption. |
Synthesis of 2-Morpholin-4-ylpropanohydrazide
A plausible and efficient synthetic route to 2-Morpholin-4-ylpropanohydrazide involves a two-step process starting from readily available commercial reagents. The proposed pathway is based on established methodologies for the synthesis of similar morpholino-substituted hydrazides.[3][4]
Synthetic Scheme
Figure 2: Proposed two-step synthesis of 2-Morpholin-4-ylpropanohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-morpholinopropanoate
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Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 equivalents) as a base.
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Addition of Reactant: Slowly add ethyl 2-bromopropanoate (1.0 equivalent) to the reaction mixture at room temperature.
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Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinopropanoate.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-Morpholin-4-ylpropanohydrazide
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Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-morpholinopropanoate (1.0 equivalent) in ethanol.
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Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 equivalents) to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.
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Product Isolation: Upon completion, cool the reaction mixture. The product, 2-Morpholin-4-ylpropanohydrazide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Potential Applications in Drug Discovery and Development
The structural features of 2-Morpholin-4-ylpropanohydrazide suggest its potential as a scaffold for the development of novel therapeutic agents.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The presence of the morpholine ring can enhance the pharmacokinetic properties of the molecule, potentially leading to improved efficacy. Further derivatization of the hydrazide moiety to form hydrazones could generate a library of compounds for screening against various pathogenic microorganisms.[5]
Anticancer Potential
The morpholine nucleus is a key component of several anticancer drugs.[2][6] For instance, morpholino-substituted compounds have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell signaling pathways. The 2-Morpholin-4-ylpropanohydrazide scaffold could serve as a starting point for the design of novel PI3K inhibitors or other anticancer agents.
Other Therapeutic Areas
The versatility of the hydrazide group allows for its conversion into various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles. These ring systems are associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Therefore, 2-Morpholin-4-ylpropanohydrazide represents a valuable intermediate for the synthesis of diverse compound libraries for screening in various disease models.
Future Directions and Conclusion
2-Morpholin-4-ylpropanohydrazide is a promising, yet underexplored, chemical entity. This technical guide has outlined its putative structure, a robust synthetic strategy, and its potential applications in drug discovery. The next logical steps for researchers interested in this molecule would be its successful synthesis and characterization, followed by a comprehensive evaluation of its biological activities. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on this versatile morpholine-hydrazide scaffold.
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